3-Amino-5-methylpyrazole 3-Amino-5-methylpyrazole
Brand Name: Vulcanchem
CAS No.: 268724-49-8
VCID: VC8464314
InChI: InChI=1S/C4H7N3/c1-3-2-4(5)7-6-3/h2H,1H3,(H3,5,6,7)
SMILES: CC1=CC(=NN1)N
Molecular Formula: C4H7N3
Molecular Weight: 97.12 g/mol

3-Amino-5-methylpyrazole

CAS No.: 268724-49-8

Cat. No.: VC8464314

Molecular Formula: C4H7N3

Molecular Weight: 97.12 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-5-methylpyrazole - 268724-49-8

CAS No. 268724-49-8
Molecular Formula C4H7N3
Molecular Weight 97.12 g/mol
IUPAC Name 5-methyl-1H-pyrazol-3-amine
Standard InChI InChI=1S/C4H7N3/c1-3-2-4(5)7-6-3/h2H,1H3,(H3,5,6,7)
Standard InChI Key FYTLHYRDGXRYEY-UHFFFAOYSA-N
SMILES CC1=CC(=NN1)N
Canonical SMILES CC1=CC(=NN1)N

Chemical Identity and Physicochemical Properties

Molecular Structure and Nomenclature

3-Amino-5-methylpyrazole (C₄H₇N₃) belongs to the pyrazole family, a class of five-membered heterocycles with two adjacent nitrogen atoms. The systematic IUPAC name for this compound is 5-methyl-1H-pyrazol-3-amine, reflecting the positions of the methyl and amino substituents on the pyrazole ring. Its molecular structure is characterized by:

  • A pyrazole core with nitrogen atoms at positions 1 and 2.

  • An amino group (-NH₂) at position 3.

  • A methyl group (-CH₃) at position 5.

The tautomeric equilibrium between 3-amino-5-methylpyrazole and its 5-amino-3-methyl counterpart has been studied extensively, with computational models suggesting a preference for the 3-amino tautomer in solution .

Physicochemical Data

Key physical and chemical properties of 3-amino-5-methylpyrazole are summarized below:

PropertyValueSource
Molecular Weight97.12 g/mol
Melting Point45–47°C
Boiling Point213°C at 14 mmHg
Density1.0548 (estimated)
SolubilityMethanol, Dichloromethane
pKa15.84 ± 0.10
Flash Point>230°F

The compound exhibits sensitivity to air and light, necessitating storage in sealed, dark containers at room temperature . Its solubility profile favors polar aprotic solvents, making it suitable for reactions in methanol or acetonitrile .

Synthesis and Optimization

One-Step Synthesis from 3-Aminobutene Nitrile

The most efficient synthetic route, described in patent CN108341782A, involves a one-step cyclization reaction between 3-aminobutene nitrile and hydrazine hydrate (80%) in organic solvents .

Procedure:

  • Reaction Setup: Combine 3-aminobutene nitrile (1 equiv), ethanol (2–4 equiv), and hydrazine hydrate (1.2–2 equiv) in a reaction vessel.

  • Reaction Conditions: Heat to 85–95°C for 1.5–2.5 hours under stirring.

  • Workup: Concentrate the reaction mixture under reduced pressure (50–60°C) to 20–30% of its original volume, followed by oil pump distillation to isolate the product.

Outcomes:

  • Yield: 94.2% (2230 g from 2000 g starting material).

  • Purity: >98% (GC/HPLC), with single impurities <0.5% .

Solvent and Stoichiometric Considerations

The choice of solvent significantly impacts reaction efficiency:

  • Preferred Solvents: Ethanol, acetonitrile, methanol, or dioxane .

  • Optimal Ratios: A mass ratio of 1:2–4:1.2–2 (3-aminobutene nitrile:solvent:hydrazine hydrate) minimizes byproducts .

This method avoids cumbersome purification steps and reduces waste generation compared to traditional multi-step syntheses.

Applications in Heterocyclic Chemistry

Synthesis of Pyrazolo[1,5-a]pyrimidines

3-Amino-5-methylpyrazole is a key precursor for pyrazolo[1,5-a]pyrimidines, a class of compounds with antitumor and antiviral activities. For example:

  • Reaction with 4-ethoxymethylene-2-phenyl-4H-oxazol-5-one yields N-(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide, a scaffold for kinase inhibitors .

Peptide Interactions and Beta-Sheet Mimetics

The amino group enables coordination with peptides, as demonstrated in studies where 3-amino-5-methylpyrazole templated beta-sheet structures via hydrogen bonding with ferrocenoyl-dipeptides . Such interactions are pivotal in designing peptide-based therapeutics.

Structural and Tautomeric Behavior

Tautomeric Equilibrium

The compound exists in equilibrium between two tautomeric forms:

  • 3-Amino-5-methylpyrazole (major tautomer).

  • 5-Amino-3-methylpyrazole (minor tautomer).

Nuclear magnetic resonance (NMR) studies in freonic solvents have quantified the tautomeric ratio, revealing a 9:1 preference for the 3-amino form at low temperatures . This preference arises from:

  • Stabilization of the 3-amino tautomer by intramolecular hydrogen bonding.

  • Reduced steric hindrance compared to the 5-amino configuration.

Conformational Analysis

Density functional theory (DFT) calculations indicate a planar pyrazole ring with slight puckering due to the methyl group’s steric effects. The amino group adopts a quasi-coplanar orientation relative to the ring, maximizing conjugation with the π-system .

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97.1182 g/mol